3-bromo-9H-carbazol-4-ol
Description
Genesis and Significance of Carbazole (B46965) Ring Systems in Organic Chemistry
The carbazole scaffold, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. ijpsjournal.com First isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, this discovery marked the entry of a new class of nitrogenous compounds into the realm of organic chemistry. ijpsjournal.comrsc.org The structure of carbazole is characterized by a planar, π-conjugated system that imparts high rigidity, stability, and unique electronic properties. numberanalytics.comnih.gov
The significance of the carbazole ring system is underscored by its presence in a multitude of natural products, particularly alkaloids isolated from plants of the Murraya genus, such as murrayanine. ijpsjournal.comrsc.org In synthetic chemistry, carbazoles are prized as versatile building blocks. numberanalytics.com Their electron-rich nature allows for facile functionalization at various positions on the ring system, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.net This has led to their extensive application in materials science, where they are integral components of organic light-emitting diodes (OLEDs), photovoltaic devices, and conducting polymers. rsc.orgnih.govmdpi.com Furthermore, the carbazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with a wide spectrum of biological activities. nih.gov
Traditional methods for constructing the carbazole skeleton include the Graebe-Ullmann reaction, the Bucherer-Bergs reaction, and the Borsche-Drechsel cyclization. nih.govbohrium.com Modern synthetic chemistry has expanded this toolbox significantly, employing advanced techniques like transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), C-H activation, and intramolecular cyclizations to build these complex architectures with greater efficiency and control. nih.govnih.gov
The Unique Role of Halogenated and Hydroxylated Carbazole Derivatives in Chemical Synthesis
The introduction of halogen and hydroxyl substituents onto the carbazole framework dramatically expands its synthetic utility and modulates its physicochemical properties. These functional groups serve as versatile handles for further chemical transformations, making them key intermediates in the synthesis of more complex molecules.
Halogenated carbazoles , particularly brominated and iodinated derivatives, are instrumental in modern organic synthesis. The carbon-halogen bond provides a reactive site for a wide array of transition metal-catalyzed cross-coupling reactions. For instance, 3-bromo-9H-carbazole is a common precursor for creating C-C and C-N bonds via reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. beilstein-journals.orgmdpi.com This allows for the strategic attachment of various aryl, alkyl, and amino groups to the carbazole core. mdpi.com The position of the halogen atom also influences the electronic properties and intermolecular interactions of the molecule. rsc.org For example, halogen substitution can impact fluorescence properties due to the "heavy atom effect," which can be a desirable trait in the design of phosphorescent materials for OLEDs. rsc.org
Hydroxylated carbazoles , on the other hand, introduce a nucleophilic and acidic hydroxyl group (-OH). This group can be alkylated or acylated to form ethers and esters, respectively. More importantly, the hydroxyl group is a powerful directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. It can also participate in condensation reactions and is a key functional group in many biologically active carbazoles and their synthetic analogues. researchgate.net The synthesis of 4-hydroxycarbazole (B19958) derivatives, for instance, has been achieved through methods like the benzannulation of 3-nitroindoles. acs.org The presence of both amino and hydroxyl groups in some derivatives offers synthetic handles to prepare valuable tetracyclic carbazole structures. acs.org
The combination of both a halogen and a hydroxyl group on the same carbazole scaffold, as seen in 3-bromo-9H-carbazol-4-ol, creates a bifunctional building block of significant synthetic potential.
Defining the Research Landscape of this compound
The specific compound This compound represents a highly functionalized carbazole derivative. Its research landscape is primarily situated within the context of synthetic methodology development and its use as a key intermediate for constructing more complex molecular architectures.
A pivotal area of research involving this compound is in the total synthesis of natural products. For example, this compound has been utilized as a crucial precursor in the synthesis of calothrixin B, a potent anti-cancer and anti-malarial agent. acs.org In this synthesis, the carbazol-4-ol is first protected and then brominated at the 3-position using N-bromosuccinimide (NBS) to yield the N-protected version of this compound. acs.org This intermediate then undergoes further transformations to build the final complex structure.
The synthesis of this compound itself is a subject of study. A common strategy involves the dehydrogenation of 1,2,3,9-tetrahydro-4H-carbazol-4-one to produce 9H-carbazol-4-ol, which is subsequently brominated. acs.org The regioselectivity of the bromination, selectively targeting the 3-position, is a key aspect of its preparation.
Below is a data table summarizing key properties and synthetic details for related compounds, providing context for the study of this compound.
| Property/Method | 9H-carbazol-4-ol | 3-Bromo-9-benzyl-9H-carbazol-4-ol |
| Precursor | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 9-Benzyl-9H-carbazol-4-ol |
| Synthesis Step | Dehydrogenation using Pd/C | Bromination using NBS |
| Molecular Formula | C₁₂H₉NO | C₁₉H₁₄BrNO |
This table is generated based on synthetic routes described in academic literature. acs.org
Scope and Objectives of Current and Prospective Research on this compound
The current and future research directions for this compound are intrinsically linked to its utility as a versatile chemical intermediate. The primary objectives revolve around leveraging its unique bifunctionality (a bromine atom and a hydroxyl group) for the efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Current Research Objectives:
Optimization of Synthesis: Developing more efficient, scalable, and environmentally benign synthetic routes to this compound and its N-protected analogues.
Natural Product Synthesis: Employing this compound as a key building block in the total synthesis of other complex carbazole alkaloids and related natural products. acs.org
Library Synthesis: Using the bromo and hydroxyl functionalities as orthogonal synthetic handles to generate libraries of novel carbazole derivatives through sequential cross-coupling and derivatization reactions.
Prospective Research Scope:
Medicinal Chemistry: The synthesized libraries of derivatives can be screened for various biological activities, including anticancer, antimicrobial, and neuroprotective properties, leveraging the known bioactivity of the carbazole scaffold. ijpsjournal.commdpi-res.com
Materials Science: The strategic modification of this compound could lead to the development of new materials for organic electronics. The bromine atom allows for the introduction of various π-conjugated systems, while the hydroxyl group can be used to tune solubility, morphology, and intermolecular interactions, which are critical for performance in devices like OLEDs.
Development of Chemical Probes: Functionalization of the scaffold could lead to the creation of fluorescent probes for biological imaging or sensing applications, taking advantage of the inherent photophysical properties of the carbazole ring system.
In essence, while this compound may not be an end-product itself in many applications, its role as a strategically vital and highly versatile intermediate ensures its continued importance in the landscape of advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-bromo-9H-carbazol-4-ol |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-10-11(12(8)15)7-3-1-2-4-9(7)14-10/h1-6,14-15H |
InChI Key |
RBSIQTKBEDFIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)Br |
Origin of Product |
United States |
Synthetic Pathways to 3 Bromo 9h Carbazol 4 Ol
Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-9H-carbazol-4-ol
A retrosynthetic analysis of this compound reveals two logical points for disconnection. The most straightforward disconnection is the carbon-bromine bond at the C3 position. This leads back to the precursor, 9H-carbazol-4-ol. This strategy simplifies the problem to the synthesis of the core hydroxylated carbazole (B46965), followed by a regioselective bromination step. This is often the preferred route as the hydroxyl group at C4 can effectively direct the electrophilic substitution to the desired C3 position.
A more fundamental disconnection breaks down the tricyclic 9H-carbazol-4-ol core itself. This approach involves building the carbazole ring system from simpler, non-carbazole precursors. Such de novo syntheses must be designed to strategically place the hydroxyl group at the C4 position during the ring-forming process. These strategies often involve cyclization and aromatization reactions, building the carbazole framework from precursors like indoles or phenylhydrazines.
Approaches to the 9H-Carbazol-4-ol Core Structure
The synthesis of the 9H-carbazol-4-ol scaffold is a critical step. Two main strategies are employed: building the molecule from the ground up (de novo synthesis) or modifying a pre-existing carbazole.
De novo synthesis offers precise control over the placement of substituents. One of the most established industrial methods involves a multi-step process starting from cyclohexane-1,3-dione and phenylhydrazine. google.comgoogle.com These reagents undergo a Fischer indole (B1671886) synthesis-type cyclization to form 1,2,3,4-tetrahydro-4-oxocarbazole. google.com The final and crucial step is the dehydrogenation (aromatization) of this intermediate to yield 9H-carbazol-4-ol. This transformation is effectively carried out using a Raney nickel catalyst in an aqueous alkaline solution, a method that has been patented for its efficiency and scalability. google.comgoogle.com
Table 1: De Novo Synthesis of 9H-Carbazol-4-ol via Dehydrogenation
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | Cyclohexane-1,3-dione, Phenylhydrazine | Acetic Acid, Heat | 1,2,3,4-Tetrahydro-4-oxocarbazole | Not specified | google.com |
| 2 | 1,2,3,4-Tetrahydro-4-oxocarbazole | Raney Nickel, aq. KOH, Reflux | 9H-Carbazol-4-ol | ~50% | google.comchemicalbook.com |
More recent methodologies have also been developed. One such approach involves the benzannulation of 3-nitroindoles with alkylidene azlactones under transition-metal-free conditions. acs.org This domino reaction proceeds through a sequence of vinylogous conjugate addition, cyclization, elimination, and aromatization to furnish the 4-hydroxycarbazole (B19958) framework. acs.org Another innovative strategy employs a ring expansion of an indole cyclopentanone (B42830) skeleton. This method involves enolization, cyclopropanation, and expansion to efficiently assemble the 4-hydroxy carbazole core, which is central to many carbazole alkaloids. acs.org
Introducing a hydroxyl group directly onto a pre-formed carbazole ring at the C4 position via common synthetic methods is challenging due to issues with regioselectivity. While theoretical studies on the atmospheric oxidation of carbazole initiated by hydroxyl radicals show that various hydroxycarbazoles can be formed, these conditions are not suitable for controlled laboratory synthesis. mdpi.comdoaj.org Therefore, de novo syntheses, where the oxygen functionality is incorporated from the start, are generally the preferred and more practical routes to obtain 9H-carbazol-4-ol.
Regioselective Bromination at the C3 Position
With the 9H-carbazol-4-ol core in hand, the final step is the regioselective introduction of a bromine atom. The electronic properties of the carbazole ring system, influenced by the electron-donating nitrogen and the activating hydroxyl group, dictate the position of electrophilic attack. The hydroxyl group at C4 is strongly activating and ortho-, para-directing. This directs incoming electrophiles primarily to the C3 and C5 positions.
The most widely used and effective method for the regioselective bromination of activated aromatic systems, including carbazoles, is the use of N-Bromosuccinimide (NBS). researchgate.netorganic-chemistry.org NBS serves as a source of an electrophilic bromine species (Br+) under mild conditions. In the case of 9H-carbazol-4-ol, the reaction with NBS proceeds with high selectivity for the C3 position. The directing effect of the C4-hydroxyl group strongly favors substitution at the adjacent ortho position (C3). To prevent side reactions, the carbazole nitrogen is sometimes protected prior to bromination.
Table 2: Regioselective Bromination of 4-Hydroxycarbazole Derivatives
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |
| 9H-Carbazol-4-ol (or N-protected derivative) | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) or similar polar aprotic solvent | Room Temperature | This compound (or N-protected derivative) | General method based on researchgate.net |
While NBS is the reagent of choice for its selectivity and ease of handling, other brominating agents exist. Elemental bromine (Br₂) can be used for electrophilic aromatic bromination, but it is often less regioselective and can lead to over-bromination, producing di- or tri-brominated products. Its use also presents handling challenges due to its corrosive and toxic nature.
Other N-bromo compounds and reagents like bromodimethylsulfonium bromide have been developed for aromatic bromination. nih.gov However, for substrates like 4-hydroxycarbazole, where a high degree of regioselectivity is required, NBS in a suitable polar solvent remains the superior methodology, providing a reliable and high-yielding route to this compound. researchgate.netnih.gov
Integrated Multi-Step Synthesis of this compound from Simple Precursors
A common and effective strategy for the synthesis of this compound involves a two-step process commencing with the dehydrogenation of a tetrahydrocarbazole precursor, followed by a regioselective bromination. This pathway allows for the controlled installation of the desired functional groups on the carbazole core.
The initial step of this synthetic sequence is the aromatization of 1,2,3,9-tetrahydro-4H-carbazol-4-one to yield 9H-carbazol-4-ol. This dehydrogenation reaction is typically achieved through catalytic transfer hydrogenation, often employing a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as xylene or p-cymene. The reaction proceeds by heating the mixture to reflux, which facilitates the expulsion of hydrogen gas and drives the equilibrium towards the formation of the aromatic carbazole ring. The choice of a high-boiling solvent is crucial for achieving a reasonable reaction rate.
Following the successful synthesis of 9H-carbazol-4-ol, the subsequent step involves the regioselective bromination at the 3-position of the carbazole nucleus. This is a critical step, as the directing effects of the hydroxyl group and the fused benzene (B151609) ring influence the position of electrophilic substitution. To achieve high regioselectivity, the hydroxyl group is often protected prior to bromination. This prevents side reactions and directs the incoming electrophile to the desired position.
The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. NBS is a mild and selective reagent for electrophilic aromatic bromination. The reaction is generally performed in a suitable organic solvent, and the regioselectivity for the 3-position is a key aspect of this transformation. Computational studies can be employed to model this reaction, determining the transition state structure and activation energy, thereby confirming the observed regioselectivity.
Table 1: Key Transformations in the Synthesis of this compound
| Step | Reactant | Reagents and Conditions | Product |
| 1. Dehydrogenation | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | Pd/C, high-boiling solvent (e.g., xylene), reflux | 9H-Carbazol-4-ol |
| 2. Bromination | 9H-Carbazol-4-ol (or its protected form) | N-Bromosuccinimide (NBS), organic solvent | This compound (or its protected form) |
Considerations for Scalable and Sustainable Synthesis of this compound
The development of scalable and sustainable synthetic routes is a primary focus of modern chemical research. For the synthesis of this compound, several factors must be considered to transition from a laboratory-scale preparation to a larger, more environmentally friendly production.
Scalability:
Scaling up the synthesis of this compound presents several challenges. In the dehydrogenation step, ensuring efficient heat transfer and agitation in a large-scale reactor is critical to maintain a consistent reaction temperature and prevent localized overheating, which could lead to side product formation. The safe handling of hydrogen gas produced during the reaction is also a major safety consideration. The use of flow chemistry in microreactors is a potential strategy to address these challenges, offering better control over reaction parameters and improved safety.
For the bromination step, precise control of stoichiometry and reaction temperature is crucial to maintain high regioselectivity and minimize the formation of di- or poly-brominated byproducts. The optimization of reaction conditions, including solvent choice and reaction time, is essential for achieving high yields and purity on a larger scale. Continuous flow processes can also be advantageous here, allowing for rapid mixing and precise temperature control, which can enhance selectivity and reduce reaction times.
Sustainability:
In the bromination step, while NBS is a relatively mild reagent, the generation of succinimide (B58015) as a byproduct needs to be considered. The development of catalytic bromination methods that utilize greener bromine sources would be a significant advancement. The use of hazardous solvents should also be minimized or replaced with more environmentally benign alternatives. Green chemistry principles encourage the use of solvents derived from renewable resources or, ideally, solvent-free reaction conditions.
Chemical Transformations and Derivatization of 3 Bromo 9h Carbazol 4 Ol
Reactions at the Bromine Atom (C3 Position)
The bromine atom at the C3 position of the carbazole (B46965) ring is a key site for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in expanding the molecular complexity and diversity of the carbazole scaffold.
Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation (e.g., Suzuki, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 3-bromo-9H-carbazol-4-ol is a suitable substrate for such transformations, often requiring protection of the acidic hydroxyl and N-H protons to prevent side reactions.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. For derivatives of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C3 position. To ensure the success of the coupling, the hydroxyl and N-H groups are typically protected, for instance, as methyl ethers and N-alkyl derivatives, respectively. The reaction generally proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like K₂CO₃ or Cs₂CO₃, in a suitable solvent system, often a mixture of an organic solvent and water.
The Heck reaction provides a means to form C-C bonds by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and is instrumental in the synthesis of vinyl-substituted carbazoles, which can serve as monomers for polymerization or as intermediates for further transformations. Similar to the Suzuki coupling, protection of the active protons is generally advisable for achieving high yields and avoiding catalyst deactivation.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction enables the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and N-heterocycles. In the context of this compound, after appropriate protection, the Buchwald-Hartwig amination can be employed to introduce diverse amino functionalities at the C3 position, which is a common motif in biologically active carbazole alkaloids and functional materials. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation and depends on the specific amine coupling partner. The synthesis of N-arylindoles, structurally related to carbazoles, often utilizes Buchwald-Hartwig amination. nih.gov
Furthermore, under conditions similar to the Buchwald-Hartwig amination, C-O bond formation can be achieved to synthesize aryl ethers, offering an alternative to the classical Ullmann condensation. wikipedia.org
Table 1: Examples of Cross-Coupling Reactions on Carbazole Scaffolds
| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-N-alkylcarbazole, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-N-alkylcarbazole | Good | doi.org |
| Heck | 3-Bromo-N-alkylindazole, n-Butyl acrylate | Pd(OAc)₂, PPh₃, TEA, NaBr | 3-(Butoxycarbonylvinyl)-N-alkylindazole | Good to Excellent | beilstein-journals.org |
| Buchwald-Hartwig | 4-Bromo-1,2-diaminobenzene, 2-Nitrobenzaldehyde | Pd/XPhos | Substituted Benzimidazole | 91% conversion | researchgate.net |
Note: The examples in this table are analogous reactions on similar heterocyclic systems, illustrating the general applicability of these methods.
Nucleophilic Substitution and Halogen Exchange Reactions
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult, such reactions can be facilitated by the presence of strongly electron-withdrawing groups on the aromatic ring. In the absence of such activation, harsh reaction conditions are typically required.
Halogen exchange reactions, for instance, the conversion of the bromide to an iodide, can be a useful strategy to increase the reactivity of the substrate in subsequent cross-coupling reactions, as the C-I bond is more readily cleaved by palladium catalysts than the C-Br bond. This transformation can be achieved using reagents like sodium iodide in the presence of a copper catalyst (Finkelstein reaction).
Reactions at the Hydroxyl Group (C4 Position)
The phenolic hydroxyl group at the C4 position is a versatile functional handle that can be readily derivatized through various reactions, allowing for the modulation of the molecule's solubility, electronic properties, and potential for further functionalization.
Esterification and Etherification Reactions
Esterification of the C4-hydroxyl group can be accomplished using standard acylation methods. Reaction with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, affords the corresponding esters. This transformation is not only a means of protecting the hydroxyl group but also a way to introduce a variety of functional moieties.
Etherification of the C4-hydroxyl group to form ethers is typically achieved by Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. O-alkylation is a common strategy in the synthesis of carbazole alkaloids to protect the hydroxyl group or to introduce specific alkoxy substituents that are present in the natural products.
Oxidation Reactions leading to Quinone-like Structures or Activated Species
The electron-rich nature of the 4-hydroxycarbazole (B19958) system makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. The oxidation of 4-hydroxycarbazoles can lead to the formation of carbazole-quinones, which are structural motifs found in some biologically active natural products. Oxidants such as Fremy's salt or other strong oxidizing agents can be employed for this transformation. The presence of the bromine atom at the C3 position may influence the regioselectivity and feasibility of such oxidation reactions. Theoretical studies on the oxidation of carbazole initiated by OH radicals suggest the formation of various oxidized products, including carbazolequinones.
Functionalization at the Nitrogen Atom (N9 Position)
The nitrogen atom of the carbazole ring is a nucleophilic center that can be readily functionalized, most commonly through N-alkylation and N-arylation reactions. These modifications are crucial for tuning the electronic properties of the carbazole core, improving solubility, and preventing N-H related side reactions in other transformations.
N-Alkylation is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The choice of base and solvent can significantly impact the reaction's success and yield. For substrates that are prone to side reactions, milder conditions or the use of phase-transfer catalysts may be necessary.
N-Arylation can be accomplished using methodologies such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig reaction, with its broad substrate scope and milder conditions, has become a preferred method for the N-arylation of carbazoles with aryl halides. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. N-arylation significantly modifies the electronic properties of the carbazole, which is a key strategy in the design of materials for organic electronics.
The selective functionalization of the N-H position is often the first step in a multi-step synthesis involving this compound, as the resulting N-substituted derivative can then be subjected to further transformations at the C3 and C4 positions.
N-Alkylation and N-Arylation Strategies
The derivatization of the nitrogen atom at the 9-position of the carbazole core is a common and effective strategy to modulate the electronic properties and solubility of the resulting compounds. While specific literature detailing the N-alkylation and N-arylation of this compound is not extensively documented, the general methodologies for these transformations on the carbazole ring system are well-established. A critical consideration for this specific substrate is the presence of the acidic phenolic hydroxyl group at the 4-position. This group can compete with the N-H for alkylating or arylating agents. Therefore, a protecting group strategy for the hydroxyl function is typically required to achieve selective N-functionalization.
Research on the closely related compound, 3-bromo-9H-carbazole, provides insight into the common conditions employed for these transformations. The N-alkylation is generally achieved by deprotonating the carbazole nitrogen with a suitable base, followed by reaction with an alkyl halide.
Commonly employed conditions for N-alkylation involve bases such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net For instance, the synthesis of 3-bromo-9-(4-chlorobenzyl)-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole was accomplished by treating 3-bromo-9H-carbazole with potassium hydroxide in DMF, followed by the addition of the corresponding substituted benzyl chloride. nih.govresearchgate.net
Table 1: Examples of N-Alkylation Reactions on the 3-Bromo-9H-carbazole Scaffold
| Alkylating Agent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Chloromethyl)-4-fluorobenzene | KOH | DMF | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole | 89.5% | researchgate.net |
For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice, though specific applications starting from this compound are not detailed in current literature.
Synthesis of N-Heterocyclic Derivatives
The carbazole nucleus can be incorporated into larger heterocyclic systems through reactions involving its functional groups. While there are no specific reports on the synthesis of N-heterocyclic derivatives originating directly from this compound, studies on other carbazole derivatives demonstrate the potential for such transformations.
For example, functionalized 9-ethyl-carbazole has been used as a precursor to synthesize pyrazoline and pyrimidine (B1678525) derivatives. uobaghdad.edu.iq In these syntheses, a 3-acetyl-9-ethyl-carbazole undergoes a Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like intermediates. uobaghdad.edu.iq These intermediates are then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or guanidine (B92328) to yield the corresponding 3-(5-aryl-4,5-dihydro-3-pyrazolyl)-9-ethyl-carbazoles and 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl-carbazoles, respectively. uobaghdad.edu.iqresearchgate.net This general strategy highlights a potential pathway where, following N-alkylation and functionalization at the C-3 position (e.g., via Suzuki coupling using the bromo substituent), this compound could serve as a foundational element for building diverse heterocyclic systems.
Cascade and Annulation Reactions Involving this compound as a Key Building Block
One of the most significant applications of this compound as a building block is demonstrated in the total synthesis of the indolo[3,2-j]phenanthridine alkaloid, Calothrixin B. nih.gov This natural product exhibits potent antimalarial and antineoplastic activities. In a convergent synthetic route, a derivative of this compound serves as a key dienophile in a regioselective hetero-Diels-Alder reaction, which constitutes a powerful annulation strategy to construct the complex pentacyclic core of the target molecule. nih.govresearchgate.net
The synthesis commences with the protection of the carbazole nitrogen, for example with a benzyloxycarbonyl group, followed by regioselective bromination at the C-3 position to yield the N-protected this compound. nih.gov This intermediate is then oxidized to the corresponding N-protected 3-bromo-9H-carbazole-1,4-dione. This dione (B5365651) is a crucial component for the key annulation step.
The core transformation is a [4+2] cycloaddition (hetero-Diels-Alder reaction) between the electron-deficient 3-bromo-9H-carbazole-1,4-dione (the dienophile) and an electron-rich "push-pull" 2-aza-1,3-diene (the diene). nih.govresearchgate.net This reaction efficiently constructs the final two rings of the Calothrixin B skeleton in a single step, demonstrating a sophisticated use of cascade and annulation principles. The subsequent removal of the protecting group and aromatization leads to the final natural product. This synthetic approach underscores the utility of this compound in providing a correctly functionalized scaffold for accessing complex, biologically active alkaloids.
Table 2: Annulation Reaction in the Synthesis of Calothrixin B
| Reaction Type | Key Reactants | Key Transformation | Purpose | Reference |
|---|
Advanced Characterization and Structural Analysis of 3 Bromo 9h Carbazol 4 Ol and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are instrumental in defining the chemical structure and electronic nature of these carbazole (B46965) derivatives.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule.
For benzyl (B1604629) 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate , a derivative of 3-bromo-9H-carbazol-4-ol, the ¹H NMR spectrum in CDCl₃ shows distinct signals that correspond to its unique proton environments. acs.org The spectrum features a singlet at 5.55 ppm for the two protons of the benzyl CH₂ group. A singlet at 6.06 ppm is attributed to the hydroxyl proton. acs.org A series of multiplets between 7.33 and 7.56 ppm represent the aromatic protons of the benzyl and carbazole rings. acs.org Notably, a doublet at 7.60 ppm (J = 9.0 Hz) and a multiplet between 8.22 and 8.25 ppm are also observed, corresponding to specific protons on the carbazole core. acs.org
In the ¹³C NMR spectrum of a related compound, 3-bromo-9-((4-methoxyphenyl)sulfonyl)-1,2-dimethyl-9H-carbazol-4-ol , the chemical shifts provide a carbon skeleton map. jst.go.jp Key signals include those for the two methyl groups, the methoxy (B1213986) group, and the numerous aromatic carbons within the carbazole and methoxyphenylsulfonyl moieties. jst.go.jp
The analysis of various other substituted carbazole derivatives further illustrates the power of NMR. For instance, the ¹H NMR spectrum of N-(2-bromo-5-chlorophenyl)-4-methylbenzenesulfonamide displays multiplets and singlets corresponding to its aromatic protons and methyl group. rsc.org Similarly, the ¹³C NMR spectrum confirms the presence of the various carbon atoms in their expected chemical shift regions. rsc.org
Detailed NMR data for representative carbazole derivatives are presented below:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzyl 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate acs.org | 5.55 (s, 2H), 6.06 (s, 1H), 7.33−7.48 (m, 6H), 7.53−7.56 (m, 2H), 7.60 (d, J = 9.0 Hz, 1H), 8.22−8.25 (m, 2H) | Not explicitly provided in the source. |
| 3-Bromo-9-((4-methoxyphenyl)sulfonyl)-1,2-dimethyl-9H-carbazol-4-ol jst.go.jp | 1.75 (d, J=6.8 Hz, 3H), 1.77 (d, J=6.4 Hz, 3H), 2.38–2.41 (m, 1H), 3.47–3.51 (m, 1H), 3.74 (s, 3H), 6.72 (d, J=8.8 Hz, 2H), 7.32–7.34 (m, 2H), 7.56 (d, J=8.8 Hz, 2H), 8.00–8.02 (m, 1H), 8.11–8.13 (m, 1H) | 18.1, 22.7, 38.6, 52.5, 55.6, 75.9, 113.5, 114.3, 115.4, 122.0, 125.7, 126.1, 126.5, 128.2, 129.1, 137.9, 154.7, 164.1, 181.8 |
| N-(2-Bromo-5-chlorophenyl)-4-methylbenzenesulfonamide rsc.org | 7.73-7.70 (m, 3H), 7.37 (d, J = 8.8 Hz, 1H), 7.29 (d, J = 7.6 Hz, 2H), 7.01 (br s, 1H), 6.98 (dd, J = 2.4, 8.4 Hz, 1H), 2.43 (s, 3H) | 144.6, 135.8, 135.6, 134.4, 133.2, 129.8, 127.3, 126.1, 121.9, 113.0, 21.6 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound.
For benzyl 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate , the exact mass can be determined, confirming its molecular formula. acs.org Similarly, HRMS data for derivatives like N-(2-bromo-5-chlorophenyl)-4-methylbenzenesulfonamide provides the calculated and found m/z values, which are in close agreement, validating the proposed structure. rsc.org The fragmentation patterns observed in the mass spectra can also offer insights into the structural connectivity of the molecules.
The following table summarizes HRMS data for several carbazole derivatives:
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| N-(2-Bromo-5-chlorophenyl)-4-methylbenzenesulfonamide rsc.org | C₁₃H₁₁BrClNO₂SNa | 383.9252 [M+Na]⁺ | 383.9251 |
| 3-Bromo-9-((4-methoxyphenyl)sulfonyl)-1,2-dimethyl-9H-carbazol-4-ol jst.go.jp | C₂₁H₁₉Br₂N₁O₄S₁ | 539.9480 [M+H]⁺ | 539.9465 |
| 9-(4-bromophenyl)-9H-carbazole oup.com | C₁₈H₁₃NBr | 322.02259 [M+H]⁺ | 322.02264 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
In the FT-IR spectrum of benzyl 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate , characteristic absorption bands are observed. acs.org A broad band around 3315 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.org The sharp peak at 1694 cm⁻¹ corresponds to the C=O stretching of the carbamate (B1207046) group. acs.org Other significant bands include those for C-H and aromatic C=C stretching vibrations. acs.org For instance, in a related compound, the N-H stretching vibration is observed around 3269 cm⁻¹. asianpubs.org
Key FT-IR absorption bands for representative carbazole derivatives are listed below:
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| Benzyl 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate acs.org | 3315 | - | 1694 |
| 6-(9H-Carbazol-4-yloxymethyl)-4-phenyl-morpholin-3-one asianpubs.org | - | 3274 | 1651 |
| 3-Bromo-9-((4-methoxyphenyl)sulfonyl)-1,2-dimethyl-9H-carbazol-4-ol jst.go.jp | - | - | 1688 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower to a higher energy orbital. For a Schiff base derivative of a carbazole compound, absorption peaks corresponding to n→π* and π→π* electron transfers were observed at various wavelengths, indicating the complex electronic structure of these molecules. researchgate.netnajah.edu
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and torsion angles.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure of 3-bromo-9-ethyl-9H-carbazole , a derivative of the core structure, reveals that the tricyclic carbazole ring system is nearly planar. nih.govresearchgate.netscienceopen.com The bond lengths and angles within the carbazole framework are consistent with those of other reported carbazole structures. unibas.it For example, the C-Br bond length is a key parameter. In a similar bromo-substituted carbazole derivative, the C-Br bond length was found to be 1.902(4) Å. unibas.it The planarity of the carbazole unit is a recurring feature in these structures. The dihedral angle between the two outer benzene (B151609) rings of the carbazole system in one derivative was found to be 1.42°. unibas.it
The crystal packing of these molecules is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov For example, in the crystal structure of 3-(9H-carbazol-9-yl)propan-1-ol, O-H···O hydrogen bonds link the molecules into chains. nih.gov
The following table presents selected crystallographic data for a representative carbazole derivative:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| 3-Bromo-9-ethyl-9H-carbazole nih.gov | Orthorhombic | Pbca | 15.263(16) | 7.745(8) | 20.41(2) |
Analysis of Molecular Planarity and Conformation
The foundational carbazole ring system in this compound and its derivatives is characterized by a high degree of planarity. X-ray crystallography studies on analogous compounds consistently demonstrate that the tricyclic core deviates only slightly from a flat structure. For instance, in 9-benzyl-3-bromo-9H-carbazole, the carbazole ring system is essentially planar, with a root-mean-square deviation (r.m.s.d.) of just 0.013 Å. researchgate.net Similarly, the crystal structure of 3-bromo-9-ethyl-9H-carbazole shows the tricyclic system to be planar with an r.m.s.d. of 0.026 Å. nih.govscienceopen.comresearchgate.net In another example, 6-bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole, the dihedral angle between the two outer benzene rings of the carbazole moiety is a mere 1.42°. unibas.it
| Compound | Key Conformational Feature | Value | Source(s) |
|---|---|---|---|
| 9-Benzyl-3-bromo-9H-carbazole | Carbazole Ring System R.M.S. Deviation | 0.013 Å | researchgate.net |
| 9-Benzyl-3-bromo-9H-carbazole | Dihedral Angle (Carbazole to Phenyl Ring) | 87.1 (2)° | researchgate.net |
| 3-Bromo-9-ethyl-9H-carbazole | Carbazole Ring System R.M.S. Deviation | 0.026 Å | nih.govscienceopen.comresearchgate.net |
| 6-Bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole | Dihedral Angle (between outer rings) | 1.42° | unibas.it |
| 3-(9H-Carbazol-9-yl)propan-1-ol | Propanol Side Chain Torsion Angle | -60.5 (2)° (gauche) | researchgate.net |
Examination of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing and supramolecular architecture of this compound are dictated by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The presence of both a hydroxyl (-OH) group and a secondary amine (N-H) group makes hydrogen bonding a primary organizing force. In the crystal structure of the related 3-(9H-carbazol-9-yl)propan-1-ol, molecules are linked by O—H···O hydrogen bonds, forming distinct chains. researchgate.net The bromine atom introduces the possibility of halogen bonding, an interaction where the electrophilic region on the halogen interacts with a nucleophilic site. researchgate.netnih.gov However, studies on similar molecules suggest that conventional hydrogen bonds are often favored over halogen bonding interactions in the solid state. mdpi.com
The extensive aromatic surface of the carbazole ring system facilitates significant π-π stacking interactions. researchgate.net These interactions are crucial in organizing the molecules into well-ordered stacks within the crystal lattice. rsc.org In the crystal structure of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, a related derivative, aromatic π-π stacking interactions are observed with a shortest centroid-centroid separation of 3.7069 (19) Å. iucr.org In addition to direct stacking, weaker C-H···π interactions also contribute to the stability of the crystal structure, as seen in 3-bromo-9-ethyl-9H-carbazole, where H⋯π contacts as short as 2.698 Å are observed. nih.govresearchgate.net
| Interaction Type | Description | Example Compound | Geometric Parameter | Source(s) |
|---|---|---|---|---|
| Hydrogen Bonding | O—H···O interactions linking molecules into chains. | 3-(9H-Carbazol-9-yl)propan-1-ol | Forms C(2) chains | researchgate.net |
| π-π Stacking | Stacking between aromatic carbazole systems. | 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole | Centroid-Centroid Distance: 3.7069 (19) Å | iucr.org |
| C-H···π Interactions | Hydrogen atoms interacting with the π-face of the aromatic ring. | 3-Bromo-9-ethyl-9H-carbazole | Contact Distance: 2.698–2.898 Å | nih.govresearchgate.net |
| Halogen Bonding | Potential interaction between the bromine atom and a nucleophile. | General Bromo-aromatics | Directional interaction involving the σ-hole. | researchgate.netnih.govmdpi.com |
Elemental Composition and Purity Assessment
The verification of the elemental composition and the assessment of purity for this compound and its derivatives are achieved through a suite of standard analytical techniques.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for confirming the elemental formula. This technique measures the mass-to-charge ratio with high precision, allowing for the experimental mass to be compared against the calculated mass for a proposed formula, typically with a very low margin of error. For example, the characterization of 9-benzyl-3-bromo-9H-carbazol-4-ol involved HRMS to confirm its composition. acs.org
Purity is assessed using a combination of chromatographic and spectroscopic methods, along with melting point analysis. Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and for a preliminary purity check, with the retention factor (Rf) being a key parameter. chemicalbook.comchemicalbook.com For purification, column chromatography over silica (B1680970) gel is a common procedure. acs.orgchemicalbook.comrsc.org
The melting point of a crystalline solid provides a quick and effective measure of purity; a sharp melting point range is indicative of a pure compound. nih.govchemicalbook.com Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is indispensable for structural elucidation and for confirming the purity of the sample by revealing the chemical environment of all hydrogen atoms in the molecule. nih.govscienceopen.comsemanticscholar.org
| Technique | Purpose | Typical Data/Observation | Source(s) |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirm Elemental Composition | Comparison of calculated vs. found m/z values (e.g., for C₂₁H₂₇NBr, calcd: 372.1321; found: 372.1326) | acs.orgsemanticscholar.org |
| Elemental Analysis | Confirm Elemental Composition | Comparison of calculated vs. found percentages of C, H, N (e.g., for C₃₃H₃₂N₄O, Calcd: C, 79.17; H, 6.44; N, 11.19. Found: C, 79.08; H, 6.31; N, 11.03) | najah.edu |
| Melting Point (m.p.) | Assess Purity | A sharp, defined temperature range (e.g., 200–201°C) | chemicalbook.comchemicalbook.com |
| Thin-Layer Chromatography (TLC) | Assess Purity & Monitor Reactions | A single spot with a specific Rf value (e.g., Rf = 0.43 in 1:6 ethyl acetate/hexane) | chemicalbook.comchemicalbook.com |
| ¹H NMR Spectroscopy | Structure Elucidation & Purity Assessment | Characteristic chemical shifts (δ), coupling constants (J), and integration values corresponding to the molecular structure. | nih.govacs.orgsemanticscholar.org |
| Column Chromatography | Purification | Separation of the desired compound from impurities. | acs.orgrsc.org |
Computational Chemistry and Theoretical Modeling of 3 Bromo 9h Carbazol 4 Ol
Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum mechanical methods are fundamental to the computational study of carbazole (B46965) derivatives. Density Functional Theory (DFT) is a particularly prominent method due to its balance of accuracy and computational cost. The B3LYP functional is a commonly employed hybrid functional, often paired with basis sets like 6-311++G(d,p), to model the behavior of such molecules. These studies are typically performed in the gas phase to isolate the molecule's intrinsic properties, though solvent effects can also be incorporated.
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. For carbazole systems, the tricyclic ring structure is known to be nearly planar. However, the substituents—in this case, a bromine atom and a hydroxyl group—as well as any groups attached to the nitrogen at position 9, will influence the final conformation.
A full geometry optimization of 3-bromo-9H-carbazol-4-ol would yield precise data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not available in the reviewed literature, the table below illustrates the typical geometric parameters that are determined in such a DFT study, based on analyses of related carbazole molecules.
Table 1: Representative Geometric Parameters Calculated via DFT for Carbazole Derivatives
| Parameter Type | Atoms Involved | Description |
|---|---|---|
| Bond Length | C-C, C-N, C-Br, C-O, O-H | The distance between two bonded atoms (in Ångströms). |
| Bond Angle | C-C-C, C-N-C, C-C-Br | The angle formed by three connected atoms (in degrees). |
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level is associated with the ability to donate electrons, while the LUMO level relates to the ability to accept electrons.
In many carbazole-based compounds, the HOMO is primarily localized on the electron-rich carbazole core, while the LUMO's location can vary depending on the nature of the substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter that reflects the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and easier electronic transitions. For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromine atom would have competing effects on the electronic structure, which a computational study would precisely quantify.
The table below presents representative FMO data for various carbazole derivatives to illustrate the typical values obtained from DFT calculations.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Carbazole Derivatives
| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Source |
|---|---|---|---|---|
| General Carbazole-based D-A-D Compounds | - | - | 2.50 - 3.42 | |
| p-CzTT Polymer | -5.86 | -3.19 | 2.67 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential localized around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the carbazole ring, and to a lesser extent, the bromine atom. These sites would be the most probable points for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the carbazole nitrogen would exhibit positive potential.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is a powerful tool for predicting various types of spectra, including infrared (IR) and Nuclear Magnetic Resonance (NMR). Theoretical calculations of vibrational frequencies (FT-IR) and chemical shifts (NMR) for a proposed structure can be compared against experimental spectra. A strong correlation between the calculated and experimental data serves to validate the optimized molecular geometry and provides a basis for the accurate assignment of spectral peaks.
For instance, DFT calculations can predict the vibrational modes corresponding to the stretching and bending of specific bonds, such as O-H, N-H, and C-Br in the this compound molecule. It should be noted that theoretical calculations are often performed on a single molecule in a vacuum (gas phase), so discrepancies with experimental results obtained in the solid phase or in solution can occur due to intermolecular interactions like hydrogen bonding.
Investigation of Reaction Mechanisms and Transition States in Synthetic Pathways
Theoretical modeling can be employed to explore the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.
The synthesis of this compound and its derivatives often involves steps like the electrophilic bromination of a carbazole precursor using reagents like N-bromosuccinimide (NBS). Computational studies could model this reaction to determine the structure of the transition state, calculate the activation energy, and confirm the regioselectivity of the bromination at the 3-position. Such investigations provide a deeper understanding of the reaction kinetics and thermodynamics that govern the synthesis.
Elucidation of Structure-Property Relationships through Computational Approaches
For this compound, computational studies would elucidate the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing bromine (-Br) atom. This analysis would reveal their combined influence on key parameters like the HOMO-LUMO gap, the dipole moment, and the charge distribution across the carbazole framework. This knowledge is invaluable for the rational design of new carbazole derivatives with tailored optical, electronic, or biological properties.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-benzyl-3-bromo-9H-carbazol-4-ol |
| Benzyl (B1604629) 3-Bromo-4-hydroxy-9H-carbazole-9-carboxylate |
| 4-hydroxy carbazole |
| (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl)acrylic acid |
| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol |
| 3-bromo-9-ethyl-9H-carbazole |
| 3-bromo-9-(4-chloro-benzyl)-9H-carbazole |
Materials Science Applications of 3 Bromo 9h Carbazol 4 Ol Derivatives
Design and Synthesis of Carbazole-Based Organic Electronic Materials
The synthesis of functional materials from 3-bromo-9H-carbazol-4-ol derivatives leverages the reactivity of the bromo and hydroxyl groups. These positions serve as handles for well-established cross-coupling reactions, such as Suzuki and Ullmann condensations, to build larger, more complex molecular architectures. beilstein-journals.orgmdpi.commdpi.com This synthetic versatility allows for the attachment of various electron-donating or electron-accepting groups, enabling the fine-tuning of the final molecule's electronic and physical properties. acs.orgresearchgate.net
For instance, the bromine at the 3-position can be converted to a boronic ester, which can then participate in Suzuki coupling reactions to link the carbazole (B46965) core to other aromatic systems. beilstein-journals.org This method is instrumental in creating oligomers or connecting the carbazole unit to other functional moieties like fluorene (B118485) or oxadiazole derivatives. acs.orgresearchgate.net Similarly, the nitrogen at the 9-position is frequently functionalized, often with aryl groups, to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgresearchgate.net These structural modifications are crucial for designing materials with balanced charge transport, high thermal stability, and specific energy levels required for efficient device performance. mdpi.combeilstein-journals.org
In the architecture of an Organic Light-Emitting Diode (OLED), the emissive layer is typically composed of a host material doped with a small amount of a guest emitter. Carbazole derivatives are highly valued as host materials, especially for phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.comunige.ch
The suitability of a carbazole derivative as a host is determined by its high triplet energy (T₁) and its charge transport characteristics. acs.orgossila.com The host's triplet energy must be greater than that of the phosphorescent dopant to ensure efficient energy transfer to the guest and prevent quenching. unige.ch The carbazole framework inherently possesses a high triplet energy, making it an excellent starting point. acs.orgossila.com By functionalizing the this compound core, researchers can design bipolar host materials that facilitate the transport of both holes and electrons, leading to a wider recombination zone and simplified device structures. mdpi.comunige.ch For example, a bipolar host material named PBCz-PO, which features a bicarbazole core linked at the 3,3'-positions, exhibits a high triplet energy of 2.76 eV, making it an effective host for blue phosphorescent emitters. ossila.com An OLED device using this host achieved a maximum external quantum efficiency (EQE) of 13.4% and a power efficiency of 31.0 lm/W. ossila.com
| Derivative | Role | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Triplet Energy (eV) |
| PBCz-PO | Host | FIrpic | 13.4 | 31.0 | 2.76 |
| TCzTrz | Dopant | DPEPO (Host) | 31.8 | 61.5 | - |
| o-PCzPOXD | Host | FIrpic | 9.0 | - | 2.62 |
| o-2MPCzPOXD | Host | FIrpic | 13.6 | - | 2.66 |
| o-3MPCzPOXD | Host | FIrpic | 11.5 | - | 2.73 |
Data sourced from multiple studies. unige.chossila.com
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons without the need for heavy metals, offering a path to highly efficient and stable OLEDs. doi.orgrsc.org TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.orgrsc.org This small gap enables the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). doi.org
The molecular design strategy for TADF emitters often involves creating a donor-acceptor (D-A) structure where the donor and acceptor units are electronically decoupled, typically by enforcing a twisted geometry. doi.orgrsc.org This spatial separation of the HOMO (located on the donor) and LUMO (on the acceptor) minimizes the ΔE_ST. doi.org The this compound scaffold is an excellent precursor for the donor component in such D-A systems. rsc.org A series of blue TADF emitters based on a benzoylpyridine acceptor core and meta-linked carbazole donors demonstrated high photoluminescence quantum yields (PLQY > 92%) and very small ΔE_ST values (0.01–0.05 eV), confirming their TADF properties. rsc.org
Efficient charge injection and transport are fundamental to the operation of organic electronic devices. mdpi.com This is achieved through dedicated charge transport layers: a hole transport layer (HTL) and an electron transport layer (ETL). Carbazole and its derivatives are renowned for their superior hole-transporting capabilities, attributed to the electron-rich nature of the carbazole ring system. mdpi.comresearchgate.net
Advanced Photophysical Studies of Functionalized Systems
The performance of an organic electronic device is directly linked to the photophysical properties of its constituent materials. Detailed studies of luminescence quantum yield, lifetime, and triplet energy are essential for understanding and optimizing these materials.
The photoluminescence quantum yield (PLQY) represents the efficiency of converting absorbed light into emitted light and is a critical parameter for emissive materials in OLEDs. mdpi.comnih.gov The luminescence lifetime, particularly the presence of a delayed component, can indicate processes like TADF. doi.org
Systematic studies have shown how molecular structure influences these properties. For example, creating a rigid molecular structure can minimize non-radiative decay pathways and lead to higher PLQY. rsc.org In a series of TADF emitters, derivatives with a benzoylpyridine core (BPy series) showed significantly higher PLQYs (>92%) compared to a similar benzophenone-based molecule (75%), which was attributed to the more rigid structure of the BPy compounds. rsc.org The transient photoluminescence decay curves for these compounds confirmed the presence of both prompt fluorescence and delayed fluorescence, with lifetimes in the microsecond range, a hallmark of TADF. doi.orgrsc.org
| Compound | PLQY (Film, %) | Emission Peak (nm) | ΔE_ST (eV) | Delayed Lifetime (μs) |
| 4BPy-mDTC | 96 | 468 | 0.01 | - |
| 3BPy-mDTC | 92 | 458 | 0.05 | - |
| 2BPy-mDTC | 93 | 488 | 0.04 | - |
| BP-mDTC | 75 | 480 | 0.04 | - |
| Compound 1 | 27 (in Toluene) | 465 | - | 1.09 |
| Compound 2 | 49 (in Toluene) | 487 | - | 1.51 |
Data sourced from multiple studies. doi.orgrsc.org
In phosphorescent OLEDs, managing the flow of triplet excitons is paramount. The host material must have a triplet energy (T₁) level that is sufficiently higher than that of the guest (dopant) emitter to ensure that all excitons are confined to the dopant molecules for efficient light emission. acs.orgunige.ch If the host's triplet energy is too low, energy can transfer from the dopant back to the host, leading to significant efficiency losses. rsc.org
The carbazole scaffold is advantageous due to its intrinsically high triplet energy. acs.orgossila.com Research has shown that it is possible to tune the HOMO and LUMO energy levels of carbazole-based hosts by making substitutions at the 3-, 6-, and 9-positions without drastically reducing the crucial triplet energy. acs.orgresearchgate.net For instance, connecting carbazole units at their 3-positions tends to raise the HOMO energy level, while adding aryl groups at the 9-position lowers it, all while the triplet energy remains largely determined by the longest conjugated segment within the molecule. acs.orgresearchgate.net This allows for the rational design of host materials tailored for specific colored emitters. A host with a T₁ of ~2.7-2.8 eV is suitable for green emitters, while hosts for blue emitters require even higher T₁ levels (>2.8 eV). unige.chossila.com
Polymer Chemistry and Supramolecular Assemblies Utilizing this compound Scaffolds
The functional groups of this compound—the bromine atom, the hydroxyl group, and the reactive sites on the carbazole ring—offer multiple avenues for polymerization and the construction of supramolecular structures. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various functionalities or to form the polymer backbone. mdpi.com The hydroxyl group can be engaged in esterification or etherification reactions, while the nitrogen atom of the carbazole can be alkylated or arylated to further modify the monomer's properties.
Polycarbazole and its derivatives are known for their good electrical and optical properties, making them suitable for use in electronic and optoelectronic devices. mdpi.commdpi.com The polymerization of carbazole monomers can be achieved through either chemical or electrochemical methods. mdpi.com Chemical polymerization often involves the use of oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface. mdpi.com
Derivatives of this compound can be designed to form polymers with tailored characteristics. For instance, the introduction of electron-donating or electron-accepting groups can modify the polymer's band gap, conductivity, and photoluminescence properties. This makes them potential candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. researchgate.netnih.gov
In the realm of supramolecular chemistry, the carbazole scaffold is a versatile building block for creating complex, self-assembled structures. acs.orgrsc.org The ability of the hydroxyl and the N-H groups of this compound to form hydrogen bonds is a key feature for directing the self-assembly of its derivatives into well-defined architectures such as gels, liquid crystals, or other ordered aggregates. nih.gov These supramolecular assemblies can exhibit interesting properties that are different from the individual molecules, arising from the collective behavior of the organized system. The π-π stacking interactions between the carbazole rings also play a crucial role in the formation and stability of these assemblies. rsc.org
| Polymer Derivative | Polymerization Method | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(3-bromo-N-vinyl-9H-carbazol-4-ol) | Free Radical Polymerization | Expected to have good film-forming properties and be photoreactive. | Photolithography, data storage. |
| Poly(3-aryl-9H-carbazol-4-ol) via Suzuki Coupling | Chemical (Palladium-catalyzed) | Tunable electronic properties based on the coupled aryl group. | OLEDs, OFETs. |
| Electropolymerized film of a this compound derivative | Electrochemical | Conducting polymer film with potential electrochromic properties. | Electrochromic devices, sensors. |
Emerging Applications in Sensing and Molecular Switches
The inherent fluorescence of the carbazole ring makes it an excellent platform for the development of fluorescent sensors. researchgate.net Derivatives of this compound can be designed to act as chemosensors for the detection of various analytes, including metal ions, anions, and small organic molecules. nih.govresearchgate.net The sensing mechanism often relies on the modulation of the fluorophore's emission upon interaction with the target analyte. This can occur through processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of excimers or exciplexes. researchgate.net The hydroxyl and bromine substituents on the this compound scaffold can serve as binding sites for specific analytes, enhancing the selectivity of the sensor. nih.gov
For example, a sensor for a specific metal ion could be designed by attaching a suitable chelating group to the carbazole core. Upon binding of the metal ion, a change in the fluorescence intensity or wavelength would signal its presence. A novel carbazole-based sensor, PCBW, demonstrated both fluorometric and colorimetric sensing capabilities for Cu²⁺ ions in an aqueous system. nih.gov
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light (photochromism) or an electrical potential (electrochromism). rug.nlresearchgate.net Carbazole derivatives have been investigated for their potential in creating such molecular switches. acs.org The electronic properties of the carbazole unit can be significantly altered by changing its oxidation state or by inducing a photochemical reaction.
Derivatives of this compound could be incorporated into photochromic or electrochromic systems. For instance, the carbazole unit can be coupled with a photochromic moiety like spiropyran or azobenzene. Irradiation with light of a specific wavelength would induce a structural change in the photochromic unit, which in turn would affect the electronic properties of the carbazole, leading to a change in color or fluorescence. Similarly, the ability of carbazole derivatives to undergo reversible oxidation and reduction makes them suitable for electrochromic applications, where the color of the material changes in response to an applied voltage. mdpi.comacs.org
| Derivative Type | Sensing/Switching Mechanism | Target Analyte/Stimulus | Observed Change | Potential Application |
|---|---|---|---|---|
| Fluorescent Chemosensor | Intramolecular Charge Transfer (ICT) | Metal Ions (e.g., Cu²⁺) | Fluorescence quenching or enhancement | Environmental monitoring, bio-imaging |
| Anion Sensor | Hydrogen bonding with OH and NH groups | Anions (e.g., F⁻, Cl⁻) | Turn-on fluorescence | Medical diagnostics, water quality testing |
| Photochromic Material | Light-induced isomerization | UV/Visible Light | Reversible color change | Smart windows, optical data storage |
| Electrochromic Polymer | Redox reactions | Applied Voltage | Reversible color change | Smart glass, displays |
Conclusion and Future Outlook in 3 Bromo 9h Carbazol 4 Ol Research
Summary of Key Achievements and Current Understanding
Research into 3-bromo-9H-carbazol-4-ol and its parent structures has led to significant advancements in synthetic methodologies and a deeper understanding of their chemical properties.
A notable achievement has been the successful synthesis of N-protected derivatives of this compound. For instance, the synthesis of 9-benzyl-3-bromo-9H-carbazol-4-ol has been reported, which serves as a crucial intermediate for more complex molecules. acs.org This was achieved through the bromination of N-benzyl-9H-carbazol-4-ol using N-bromosuccinimide (NBS) in acetonitrile. acs.org Similarly, a benzyl-protected 3-bromo-4-hydroxy-9H-carbazole-9-carboxylate has been synthesized, demonstrating the feasibility of introducing different protecting groups at the nitrogen position, which is crucial for controlling reactivity in subsequent synthetic steps. acs.org
The current understanding of carbazole (B46965) synthesis, which is applicable to this compound, has expanded to include a variety of sophisticated methods. These include:
Annulation Reactions: These are widely used for constructing the carbazole skeleton. nih.gov Metal-free benzannulation of nitroindoles with alkylidene azalactones has been reported for the synthesis of 4-hydroxy carbazole derivatives. nih.gov
C-H Activation: This approach, often catalyzed by transition metals like palladium, provides an efficient and mild route to functionalized carbazoles. nih.govrsc.org
Lewis Acid-Catalyzed Reactions: Lewis acids have been employed to mediate various reactions for synthesizing highly substituted carbazoles, including Friedel–Crafts arylation and intramolecular cyclization. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are pivotal in promoting C-H bond functionalization and amide arylation to create carbazole derivatives. wisdomlib.org
These synthetic strategies provide a robust toolbox for chemists to access a wide range of carbazole derivatives, including those with the specific substitution pattern of this compound. The presence of the bromine atom at the 3-position and the hydroxyl group at the 4-position makes this compound a versatile building block for creating more complex structures with potentially interesting biological or material properties. chemicalbook.comossila.com
Identification of Remaining Challenges in Synthesis and Application
Despite the progress, several challenges remain in the synthesis and application of this compound and its derivatives.
Synthesis Challenges:
Regioselectivity: Controlling the precise position of substitution on the carbazole ring can be challenging, especially when multiple reactive sites are present. Achieving selective bromination at the C-3 position while a hydroxyl group is at C-4 requires careful optimization of reaction conditions.
Catalyst Passivation: In some reactions, functional groups on the carbazole ring, such as hydroxyl groups, can passivate the catalyst, hindering the desired transformation. acs.org This necessitates the use of protecting groups, adding extra steps to the synthesis.
Substrate Scalability: Some of the novel synthetic methods developed for carbazoles suffer from low substrate scalability and may require high reaction temperatures, limiting their industrial applicability. nih.gov
Application Challenges:
Limited Direct Research: There is a scarcity of research focused specifically on the applications of this compound. Much of the potential is inferred from the properties of other carbazole derivatives.
Structure-Property Relationship: A detailed understanding of how the specific substitution pattern of this compound influences its biological activity or material properties is still lacking. bohrium.com
Commercial Availability and Purity: The availability of high-purity starting materials, including the parent carbazole, can be a concern, and impurities can significantly affect the properties of the final products. bohrium.com
Prospective Research Avenues and Innovative Methodologies
The future of research on this compound is promising, with several exciting avenues for exploration and the potential for innovative methodologies to emerge.
Prospective Research Avenues:
Medicinal Chemistry: Given that many carbazole derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties, this compound represents a promising scaffold for the development of new therapeutic agents. nih.gov The combination of a bromine atom (which can enhance lipophilicity and binding) and a hydroxyl group (which can participate in hydrogen bonding) could lead to compounds with unique pharmacological profiles.
Organic Electronics: Carbazoles are well-known for their excellent hole-transporting properties and are widely used in organic light-emitting diodes (OLEDs) and perovskite solar cells. bohrium.comchemimpex.com this compound could serve as a key building block for synthesizing novel host materials, emitters, or hole-transporting materials with tailored optoelectronic properties. The bromine atom can be a site for further functionalization through cross-coupling reactions to tune the electronic properties of the resulting materials.
Fluorescent Probes: The carbazole core is inherently fluorescent. The specific substituents on this compound could be exploited to develop selective and sensitive fluorescent probes for detecting ions, molecules, or biological analytes. chemimpex.com
Innovative Methodologies:
Late-Stage Functionalization: Developing methods for the direct and selective introduction of the bromo and hydroxyl groups onto a pre-existing carbazole scaffold in the later stages of a synthesis would be highly valuable. This approach, known as late-stage functionalization, can significantly shorten synthetic routes and allow for the rapid generation of a library of derivatives for screening. researchgate.net
Flow Chemistry: Utilizing flow chemistry for the synthesis of this compound could offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
Photocatalysis and Electrosynthesis: Exploring photocatalytic and electrochemical methods for the synthesis and functionalization of carbazoles could lead to more sustainable and environmentally friendly processes by reducing the reliance on harsh reagents and high temperatures.
Interdisciplinary Impact and Broader Implications of Carbazole Chemistry
The study of this compound is intrinsically linked to the broader field of carbazole chemistry, which has a significant interdisciplinary impact.
Drug Discovery and Development: Carbazole alkaloids and their synthetic derivatives are a rich source of lead compounds for drug discovery. wvu.edu The ongoing development of new synthetic methods for carbazoles directly impacts the ability of medicinal chemists to create novel drug candidates for a wide range of diseases.
Materials Science: The unique photophysical and electronic properties of carbazoles make them indispensable in the development of advanced materials for organic electronics, including displays, lighting, and solar energy conversion. nih.govresearchgate.net The ability to fine-tune these properties through chemical modification, as exemplified by compounds like this compound, is crucial for advancing these technologies.
Supramolecular Chemistry: The carbazole framework can be incorporated into larger molecular architectures to study molecular recognition, self-assembly, and the development of functional supramolecular systems. nih.gov
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C, 6h | 78 | |
| Hydroxylation | LDA, THF, -78°C; B(OMe)₃, H₂O₂ | 65 |
Basic: How to resolve conflicting NMR data in structural characterization?
Methodological Answer:
Contradictions in or often arise from tautomerism or solvent effects. Mitigate this by:
- Solvent standardization: Use deuterated DMSO (for OH group observation) or CDCl₃ (for sharper aromatic signals) .
- 2D NMR: Employ HSQC and HMBC to correlate OH (δ 9.8–10.2 ppm) with adjacent carbons and confirm substitution patterns .
- X-ray crystallography: Resolve ambiguities definitively (e.g., SHELXL refinement; R-factor < 0.05) .
Advanced: What mechanistic insights explain low yields in Suzuki couplings of this compound?
Methodological Answer:
Steric hindrance from the 4-OH group and electronic deactivation of the carbazole ring reduce catalytic efficiency. Optimize via:
Q. Table 2: Catalytic Optimization
| Catalyst System | Yield (%) | Reference |
|---|---|---|
| Pd(OAc)₂, SPhos | 72 | |
| PdCl₂(dppf), K₂CO₃ | 58 |
Advanced: How to analyze polymorphism in this compound crystals?
Methodological Answer:
Polymorphism arises from varied H-bonding (OH⋯N interactions) and π-stacking. Use:
- SC-XRD: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) using SHELXL .
- Thermal analysis: DSC reveals distinct melting points (ΔTm > 10°C between polymorphs) .
- Hirshfeld surfaces: Quantify intermolecular contacts (e.g., O⋯Br vs. O⋯H interactions) via CrystalExplorer .
Advanced: What computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking studies: Use AutoDock Vina with PDB targets (e.g., kinases: 3QKL) to assess binding affinity .
- QSAR models: Correlate Hammett σ values of substituents with IC₅₀ data from enzyme assays .
- MD simulations: Analyze stability of ligand-protein complexes (GROMACS, 100ns trajectories) .
Basic: How to validate purity for pharmacological assays?
Methodological Answer:
- HPLC-DAD: ≥98% purity confirmed at λ = 254 nm (C18 column, 1.0 mL/min flow) .
- Elemental analysis: Match C/H/N/Br percentages to theoretical values (deviation < 0.3%) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) stem from assay conditions or compound stability. Standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
